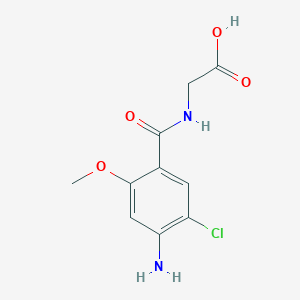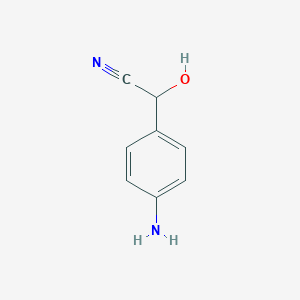
(4-Aminophenyl)(hydroxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminophenyl)(hydroxy)acetonitrile, also known as APHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white to off-white crystalline powder that is soluble in water and organic solvents. APHA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological systems.
作用机制
The mechanism of action of (4-Aminophenyl)(hydroxy)acetonitrile is not yet fully understood. However, it is believed that (4-Aminophenyl)(hydroxy)acetonitrile acts as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. This fluorescence can be used to study the interactions between biomolecules, as well as the effects of various drugs on these interactions.
生化和生理效应
(4-Aminophenyl)(hydroxy)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. (4-Aminophenyl)(hydroxy)acetonitrile has also been shown to have antioxidant properties, protecting cells and tissues from oxidative stress. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using (4-Aminophenyl)(hydroxy)acetonitrile in lab experiments is its ability to act as a fluorescent probe for various biological systems. This allows researchers to study the interactions between biomolecules in real-time, providing valuable insights into biological processes. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile is relatively easy to synthesize and has good stability, making it a valuable tool for long-term experiments.
However, there are also some limitations to using (4-Aminophenyl)(hydroxy)acetonitrile in lab experiments. One limitation is that it can be toxic to cells and tissues at high concentrations, which may limit its use in certain experiments. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile is not specific to any particular biomolecule, which may make it difficult to study specific interactions in complex biological systems.
未来方向
There are many potential future directions for the use of (4-Aminophenyl)(hydroxy)acetonitrile in scientific research. One potential direction is the development of new methods for synthesizing (4-Aminophenyl)(hydroxy)acetonitrile with improved purity and yield. Additionally, researchers may explore the use of (4-Aminophenyl)(hydroxy)acetonitrile in studying the effects of various drugs on biological systems, as well as the mechanisms of action of these drugs. Finally, researchers may explore the use of (4-Aminophenyl)(hydroxy)acetonitrile in studying the effects of oxidative stress on cells and tissues, as well as its potential role in the development of various diseases.
合成方法
(4-Aminophenyl)(hydroxy)acetonitrile can be synthesized using a variety of methods, including the reaction of 4-aminophenol with acetonitrile in the presence of a base. This method has been reported to yield high purity (4-Aminophenyl)(hydroxy)acetonitrile with good yields. Other methods include the reaction of 4-nitrophenylacetonitrile with hydrazine hydrate, followed by reduction with sodium borohydride. This method has also been shown to yield high purity (4-Aminophenyl)(hydroxy)acetonitrile.
科学研究应用
(4-Aminophenyl)(hydroxy)acetonitrile has been used extensively in scientific research due to its ability to act as a fluorescent probe for various biological systems. It has been used to study the binding of proteins to DNA, as well as the interactions between proteins and other biomolecules. (4-Aminophenyl)(hydroxy)acetonitrile has also been used to study the effects of various drugs on biological systems, as well as the mechanisms of action of these drugs. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile has been used to study the effects of oxidative stress on cells and tissues.
属性
CAS 编号 |
143206-29-5 |
|---|---|
产品名称 |
(4-Aminophenyl)(hydroxy)acetonitrile |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,10H2 |
InChI 键 |
RNLBUKNYJYXGLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)N |
规范 SMILES |
C1=CC(=CC=C1C(C#N)O)N |
同义词 |
Benzeneacetonitrile, 4-amino-alpha-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
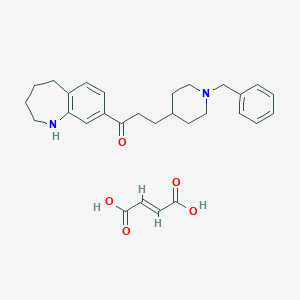
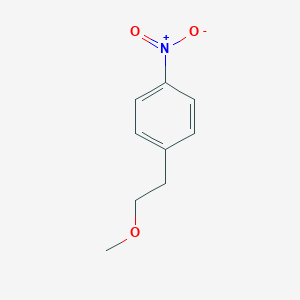

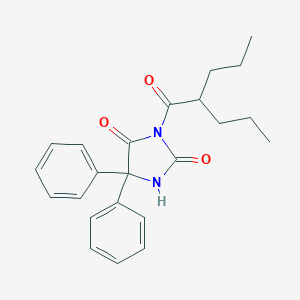

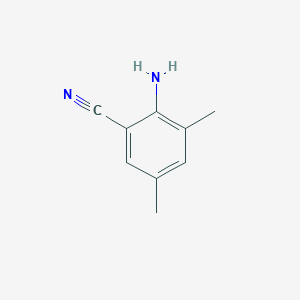
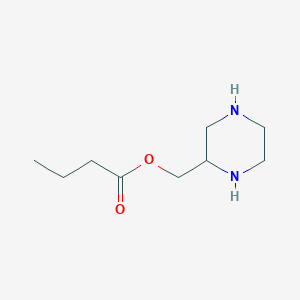
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
